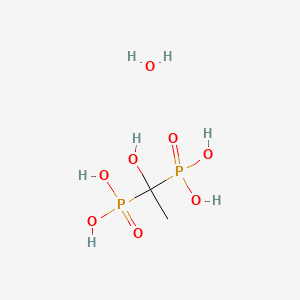

Etidronic acid monohydrate

Vue d'ensemble

Description

Etidronic acid monohydrate, also known as 1-hydroxyethylidenediphosphonic acid monohydrate, is an organophosphonic acid. It is widely used in various fields, including medicine, water treatment, and industrial applications. This compound is known for its ability to chelate metal ions, making it useful in preventing scale formation and corrosion in water systems .

Méthodes De Préparation

Etidronic acid monohydrate can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with acetic acid in the presence of a tertiary amine. Another method involves the reaction of an acetic acid and acetic anhydride mixture with phosphorous acid . Industrial production methods typically involve large-scale chemical reactions under controlled conditions to ensure high purity and yield.

Analyse Des Réactions Chimiques

Route 1: Phosphorus Trichloride and Acetic Acid

Reaction of phosphorus trichloride (PCl₃) with acetic acid (CH₃COOH) in a tertiary amine solvent (e.g., pyridine) produces etidronic acid. Hydrolysis of the intermediate yields the monohydrate form .

Reaction Conditions :

-

Temperature: 65–110°C

-

Key steps:

Yield : Up to 97% under optimized conditions .

Route 2: Acetic Anhydride and Phosphorous Acid

A mixture of acetic anhydride ((CH₃CO)₂O) and phosphorous acid (H₃PO₃) reacts to form etidronic acid, followed by hydration .

Reaction Conditions :

Yield : 39–46% after purification .

Chelation Reactions

Etidronic acid monohydrate exhibits strong metal-chelating properties, forming stable complexes with divalent and trivalent cations.

| Metal Ion | Application | Complex Stability Constant (log K) |

|---|---|---|

| Fe³⁺ | Industrial corrosion inhibition | 18.5 |

| Ca²⁺ | Inhibition of hydroxyapatite dissolution | 6.1 |

| Cu²⁺ | Water treatment | 14.2 |

Mechanism : The phosphonate groups coordinate with metal ions, disrupting scale formation (e.g., CaCO₃) and solubilizing metal oxides .

Esterification

-

Reaction : Catalyzes the synthesis of n-butyl acetate from acetic acid and n-butanol.

Multicomponent Reactions

-

Example : Groebke–Blackburn–Bienaymè reaction for synthesizing 1H-imidazo[1,2-b]pyrazoles .

Reagents : 5-aminopyrazole, aryl aldehyde, t-butyl isonitrile.

Conditions : Methanol/water (1:1), 25–30°C, 20 mol% catalyst .

Yield : 60–80% .

Redox Reactions

While less common, etidronic acid participates in redox processes under specific conditions:

-

Oxidation : Reacts with peroxides to form phosphorylated intermediates, useful in wastewater treatment .

-

Reduction : Acts as a stabilizing agent in electrochemical systems by mitigating metal-catalyzed oxidation .

Biochemical Interactions

Etidronic acid disrupts bone metabolism through two mechanisms:

-

Hydroxyapatite Binding : Inhibits osteoclast-mediated bone resorption by adsorbing onto bone mineral surfaces .

-

Osteoclast Apoptosis : Competes with ATP in osteoclast mitochondria, inducing caspase-mediated apoptosis .

Key Pharmacokinetic Parameters :

Industrial and Environmental Reactions

Applications De Recherche Scientifique

Medical Applications

Bone Health and Osteoporosis Treatment

Etidronic acid is primarily used in the treatment of bone diseases characterized by excessive bone resorption. It is classified as a bisphosphonate and is effective in conditions such as:

- Paget’s Disease : Reduces osteoclastic activity, thereby preventing bone loss.

- Osteoporosis : Strengthens bones by altering the balance between bone resorption and formation.

- Hypercalcemia of Malignancy : Helps manage elevated calcium levels in patients with cancer.

The typical dosage ranges from 5 to 20 mg/kg/day, depending on the condition being treated .

Mechanism of Action

Etidronic acid acts by inhibiting osteoclast-mediated bone resorption, thus promoting a favorable balance towards bone formation. However, continuous use can lead to osteomalacia due to its effects on calcification .

Industrial Applications

Water Treatment

Etidronic acid is extensively used as a corrosion and scale inhibitor in various industrial settings, including:

- Cooling Water Systems : Prevents scale formation and corrosion in electric power plants and chemical industries.

- Oil Fields : Used to maintain the integrity of equipment and pipelines.

- Low-Pressure Boilers : Enhances efficiency by mitigating scale build-up.

The recommended dosages vary:

Detergents and Cleaning Agents

In detergents, etidronic acid serves as a chelating agent that binds metal ions, thus preventing the adverse effects of hard water. It is also used in formulations for surface cleaning and laundry products .

Cosmetic Applications

Etidronic acid is included in various cosmetic formulations for its stabilizing properties. Its applications include:

- Emulsion Stabilization : Helps maintain the consistency of creams and lotions.

- Radical Suppression : Acts as an antioxidant to protect skin from oxidative damage.

- Viscosity Control : Adjusts the thickness of cosmetic products.

It is important to note that while it is safe for use in cosmetics, thorough rinsing after application is recommended .

Case Study 1: Etidronic Acid in Osteoporosis Management

A clinical trial involving postmenopausal women demonstrated that etidronic acid significantly reduced bone turnover markers when administered cyclically every three months. The study highlighted its effectiveness in maintaining bone density without long-term calcification inhibition .

Case Study 2: Industrial Water Treatment Efficacy

In a study conducted at a power plant, etidronic acid was tested alongside other inhibitors. Results showed a marked reduction in scale deposition on heat exchangers, leading to improved thermal efficiency and lower maintenance costs .

Table 1: Dosage Recommendations for Etidronic Acid Applications

| Application | Recommended Dosage |

|---|---|

| Medical (Osteoporosis) | 5 - 20 mg/kg/day |

| Industrial (Scale Inhibitor) | 1 - 10 mg/L |

| Industrial (Corrosion Inhibitor) | 10 - 50 mg/L |

| Detergents | 1000 - 2000 mg/L |

Table 2: Summary of Medical Applications

| Condition | Mechanism of Action | Typical Dosage |

|---|---|---|

| Paget’s Disease | Inhibits osteoclast activity | 5 - 20 mg/kg/day |

| Osteoporosis | Prevents bone resorption | Cyclic administration |

| Hypercalcemia | Reduces serum calcium levels | Varies by severity |

Mécanisme D'action

Etidronic acid monohydrate exerts its effects primarily through chelation and inhibition of osteoclastic activity. In the context of bone resorption, it binds to hydroxyapatite crystals in bone, preventing their dissolution by osteoclasts. This action helps in reducing bone resorption and maintaining bone density . Additionally, its chelating properties allow it to bind metal ions, preventing their participation in unwanted chemical reactions .

Comparaison Avec Des Composés Similaires

Etidronic acid monohydrate is part of the bisphosphonate family, which includes compounds like clodronic acid and tiludronic acid . Compared to these compounds, this compound is unique in its ability to prevent both bone resorption and calcification. Other bisphosphonates, such as alendronate and zoledronic acid, are more commonly used for treating osteoporosis due to their stronger inhibition of bone resorption without affecting calcification .

Similar compounds include:

- Clodronic acid

- Tiludronic acid

- Alendronate

- Zoledronic acid

Each of these compounds has unique properties and applications, making them suitable for different medical and industrial uses.

Activité Biologique

Etidronic acid monohydrate, a first-generation bisphosphonate, is primarily recognized for its role in inhibiting osteoclastic bone resorption. This compound is utilized in the treatment of various bone-related disorders, including osteoporosis, Paget's disease, and hypercalcemia associated with malignancies. Its biological activity is characterized by several mechanisms that interfere with bone metabolism and cellular functions.

Etidronic acid exerts its effects through multiple mechanisms:

- Inhibition of Osteoclast Activity : It binds to hydroxyapatite in the bone matrix, which leads to inhibition of osteoclast function. This binding prevents the dissolution and formation of hydroxyapatite crystals, thereby reducing bone resorption .

- Promotion of Apoptosis in Osteoclasts : By competing with adenosine triphosphate (ATP), etidronic acid promotes apoptosis in osteoclasts, leading to decreased bone degradation .

- Impact on Cellular Metabolism : In vitro studies have shown that etidronic acid can induce cytotoxic effects on cancer cells, such as MCF-7 breast cancer cells, by altering cell cycle dynamics and causing mutations in critical genes like p53 .

Pharmacokinetics

Understanding the pharmacokinetics of etidronic acid is crucial for assessing its biological activity:

- Absorption : The oral bioavailability ranges from 1% to 10%, indicating limited absorption when administered orally .

- Volume of Distribution : It has a volume of distribution between 0.3 to 1.3 L/kg, suggesting a moderate distribution in body tissues .

- Elimination : The compound is primarily eliminated through urine, with renal clearance estimated at 0.09 L/kg/h. The half-life ranges from 1 to 6 hours .

Clinical Applications

This compound has been extensively studied for its effectiveness in treating conditions characterized by excessive bone resorption:

- Osteoporosis Treatment : Clinical trials have demonstrated that etidronic acid effectively reduces the risk of fractures in postmenopausal women by slowing down bone loss.

- Paget's Disease Management : A study indicated that patients receiving etidronic acid experienced significant reductions in serum alkaline phosphatase levels, a marker of bone turnover .

Toxicological Studies

The safety profile of etidronic acid has been evaluated through various toxicological studies:

- Acute Toxicity : The oral LD50 in rats was reported to be approximately 1340 mg/kg, indicating a relatively low acute toxicity profile compared to other compounds .

- Developmental Toxicity : In studies involving pregnant rats, no adverse effects were observed at doses up to 330 mg/kg/day during critical gestational periods, suggesting a favorable safety profile for use during pregnancy .

Comparative Analysis

The following table summarizes key pharmacological properties and biological activities of this compound compared to other bisphosphonates:

| Property | This compound | Alendronate | Risedronate |

|---|---|---|---|

| Mechanism | Osteoclast inhibition | Osteoclast inhibition | Osteoclast inhibition |

| Oral Bioavailability | 1% - 10% | ~30% | ~10% |

| Half-life | 1 - 6 hours | 10 hours | 13 hours |

| Primary Indications | Osteoporosis, Paget's | Osteoporosis | Osteoporosis |

| Common Side Effects | Gastrointestinal issues | Gastrointestinal issues | Gastrointestinal issues |

Propriétés

IUPAC Name |

(1-hydroxy-1-phosphonoethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8O7P2/c1-2(3,10(4,5)6)11(7,8)9/h3H,1H3,(H2,4,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVJJBKOTRCVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14860-53-8 (tetra-potassium salt) | |

| Record name | Etidronic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023028 | |

| Record name | Etidronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [MSDSonline], Solid | |

| Record name | Etidronic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2893 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Etidronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.15e+01 g/L | |

| Record name | Etidronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. First generation bisphosphonates closely mimic the structure of pyrophosphate, which can be incorporated into ATP anologues that cannot be hydrolyzed, disrupting all ATP mediated actions of osteoclasts., MALE RATS WERE INJECTED WITH VEHICLE (CONTROL GROUP), 0.4 OR 4.0 MG/KG/DAY OF ETHANE-1-HYDROXY-1,1-DIPHOSPHONATE (EHDP). AFTER 6 DAYS OF EHDP TREATMENT ALL RATS RECEIVED 6 SC INJECTIONS OF (3)H-THYMIDINE AT 8 HR INTERVALS. AFTER 6 DAYS OF EHDP PRE-TREATMENT THE MULTIPLE LABELING INDEX OF OSTEOPROGENITOR CELLS WAS REDUCED WITH 4.0 MG/KG/DAY DOSE OF EHDP. EHDP CAUSED INCR IN RATE OF INCORP & ACCUM OF (3)H-THYMIDINE NUCLEI IN OSTEOCLASTS. EHDP CAUSES AN ACCELERATED RATE OF OSTEOCLAST PRODN FROM PRECURSOR CELLS IN SPITE OF ITS ABILITY TO SLOW BONE RESORPTION. | |

| Record name | Etidronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01077 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-HYDROXY-1,1-DIPHOSPHONOETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

2809-21-4, 25211-86-3, 7414-83-7 | |

| Record name | (1-Hydroxyethylidene)-1,1-diphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2809-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etidronic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etidronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01077 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etidronic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etidronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etidronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hydroxyethylidenediphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETIDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2F465ROXU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-HYDROXY-1,1-DIPHOSPHONOETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Etidronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198-199 | |

| Record name | Etidronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01077 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Etidronic acid monohydrate (HEDP) interact with cadmium in contaminated soil, and what are the downstream effects on phytoremediation?

A1: HEDP interacts with cadmium in the soil through a process called chelation. HEDP binds to the cadmium ions, forming a soluble complex []. This process increases cadmium mobility in the soil, making it more accessible to plants for uptake. [] This enhanced bioavailability of cadmium is crucial for the effectiveness of phytoremediation, as it allows plants to absorb and accumulate higher concentrations of the contaminant from the soil []. The study also found that HEDP, along with Wood vinegar, can "increase metal movement and improve their bio-potency, which can be converted by oxidation, a residual dissolving of acid." []

Q2: What were the key findings regarding the use of this compound (HEDP) in comparison to other activating agents in the study?

A2: The study compared HEDP to four other activating agents: Citric acid (CA), Saponin, Tetrasodium Glutamate Diacetate (GLDA), and Wood vinegar (WV). While Wood vinegar showed the highest extraction efficiency for cadmium, HEDP demonstrated a strong reduction effect, capable of dissolving oxide materials on the metal surface []. The researchers concluded that both WV and HEDP at specific concentrations (10 mmol • L-1 WV and 50 mmol • L-1 HEDP) could effectively eliminate cadmium with high efficiency and low cost []. This highlights HEDP's potential as a cost-effective alternative for enhancing cadmium phytoremediation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.